molecular formula C19H17BrN2O3 B2603366 (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide CAS No. 341940-53-2

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide

Cat. No.: B2603366
CAS No.: 341940-53-2
M. Wt: 401.26
InChI Key: DFFUKYIQYODWFD-UHFFFAOYSA-N
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Description

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes bromine, hydroxyl, methoxy, cyano, and dimethylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2,4-dimethylaniline.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and malononitrile in the presence of a base like piperidine.

    Cyclization and Amidation: The intermediate undergoes cyclization followed by amidation with 2,4-dimethylaniline under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-(3-bromo-4-oxo-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide.

    Reduction: Formation of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-amino-N-(2,4-dimethylphenyl)prop-2-enamide.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with biological targets makes it a valuable compound for pharmacological studies.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide: Lacks the methoxy group, which may affect its biological activity.

    (Z)-3-(4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide: Lacks the bromine atom, potentially altering its reactivity and interactions.

    (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-phenylprop-2-enamide: Lacks the dimethyl groups on the phenyl ring, which could influence its steric and electronic properties.

Uniqueness

The presence of both bromine and methoxy groups, along with the cyano and dimethylphenyl moieties, makes (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-11-4-5-16(12(2)6-11)22-19(24)14(10-21)7-13-8-15(20)18(23)17(9-13)25-3/h4-9,23H,1-3H3,(H,22,24)/b14-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFUKYIQYODWFD-AUWJEWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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